(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine

Description

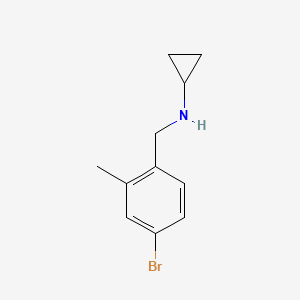

(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine is a secondary amine characterized by a bromo-substituted benzyl group attached to a cyclopropylamine moiety. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol. The compound features a bromine atom at the para position and a methyl group at the ortho position of the benzyl ring, which influence its electronic and steric properties.

For example, N-benzyl-N-(2-bromo-3-phenoxypropyl)amines are synthesized via aziridine ring-opening reactions with benzyl bromides (), and bis-sulfonamide-carboxamide derivatives are prepared through one-pot amidation with cyclopropylamine (). These methods highlight the versatility of cyclopropylamine in constructing structurally diverse amines.

Properties

IUPAC Name |

N-[(4-bromo-2-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCKTSCFACPNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methyl-benzyl)-cyclopropyl-amine typically involves multiple steps. One common method starts with the preparation of 4-Bromo-2-methylbenzyl alcohol. This intermediate can be synthesized through the bromination of 2-methylbenzyl alcohol. The next step involves converting the alcohol to the corresponding amine via a substitution reaction with cyclopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a methyl-benzyl-cyclopropyl-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzylamines.

Scientific Research Applications

(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamine moiety can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The bromine atom and methyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4-Bromo-2-methyl-benzyl)-cyclopropyl-amine can be compared to related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Aromatic System Variations

- Benzene vs. Pyridine/Pyrimidine : The target compound’s benzene ring offers electron-rich aromaticity, whereas pyridine (QC-9398) and pyrimidine () introduce electron-withdrawing nitrogen atoms, reducing basicity and altering π-π stacking interactions in biological systems .

- Substituent Effects : The methyl group in the target compound increases steric hindrance compared to the nitro group in (4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine, which enhances electrophilicity and reactivity toward nucleophilic substitution .

Amine Group Characteristics

- Cyclopropylamine vs. Pyrrolidine/Piperidine : Cyclopropylamine’s strained ring confers rigidity and metabolic stability, advantageous in drug design. In contrast, pyrrolidine-based amines () provide greater flexibility, influencing binding kinetics to biological targets .

Molecular Weight and Physicochemical Properties

- The target compound (240.14 g/mol) is lighter than the nitro-containing derivative (386.04 g/mol), suggesting better bioavailability. Pyrimidine-based analogs (184.63 g/mol) may exhibit higher solubility due to polar heterocycles .

Synthetic Utility

- Cyclopropylamine derivatives are pivotal in parallel synthesis (), enabling rapid diversification for structure-activity relationship (SAR) studies. Bromo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing modularity in drug discovery .

Biological Activity

(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a brominated aromatic ring and a cyclopropyl amine moiety. This article explores the biological activity of this compound, highlighting its potential pharmacological effects, synthesis methods, and comparisons with related compounds.

Structural Features and Implications for Biological Activity

The compound's structure consists of a bromine atom at the para position relative to a methyl group on a benzyl ring, attached to a cyclopropyl amine group. These structural elements suggest various potential biological activities:

- Antidepressant Activity : Similar compounds with amine functionalities have been shown to interact with neurotransmitter systems, indicating potential antidepressant properties.

- Antinociceptive Effects : The compound may exhibit pain-relieving properties, akin to other compounds targeting opioid receptors.

- Antimicrobial Activity : Derivatives of similar structures have demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through several synthetic routes:

- Formation of the Cyclopropane Ring : Cyclopropanation reactions involving alkenes and carbenoid species.

- Bromination : Introducing the bromophenyl group using brominating agents such as N-bromosuccinimide (NBS).

- Benzylation : Attaching the benzyl group through reactions with benzyl halides in the presence of bases.

- Methylation : Final methylation of the amine group using methyl iodide or dimethyl sulfate .

Biological Activity Overview

The biological activity of this compound has been linked to its structural characteristics. The following table summarizes its key biological activities compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Brominated benzene with cyclopropyl amine | Antidepressant, Antinociceptive, Antimicrobial |

| 4-Bromo-N,N-dimethylbenzamide | Brominated benzene with dimethylamide | Antidepressant properties |

| 2-Methyl-N-cyclopropylbenzamide | Methylated benzene with cyclopropyl amine | Analgesic effects |

| 4-Chloro-N,N-diethylbenzamide | Chlorinated benzene with diethylamide | Antimicrobial activity |

This table illustrates how the specific combination of bromination and cyclopropane structure in this compound may enhance selectivity for certain biological targets compared to similar compounds.

Case Studies and Research Findings

Research into this compound is limited but suggests promising avenues for exploration:

- Antidepressant Potential : Studies indicate that compounds with similar amine functionalities can modulate neurotransmitter systems, hinting at antidepressant effects.

- Pain Relief Mechanisms : Investigations into pain-relieving properties show that this compound may interact with opioid receptors or other pain pathways, warranting further study in analgesic applications.

- Microbial Efficacy : Some derivatives have shown effectiveness against microbial strains, indicating potential for development as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromo-2-methyl-benzyl)-cyclopropyl-amine, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via a telescoped one-pot bis-sulfonamide-carboxamide approach, as demonstrated in analogous cyclopropylamine derivatives. Key steps include halogenation of the benzyl precursor (e.g., bromination at the 4-position), followed by nucleophilic substitution with cyclopropylamine. Reaction optimization should focus on temperature control (0–25°C) to prevent side reactions like over-alkylation. Purity (>97%) is typically validated by HPLC/GC, as seen in brominated aromatic intermediates .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard for resolving stereochemistry and bond angles. For rapid validation, compare experimental NMR shifts (e.g., H-NMR: δ 1.2–1.5 ppm for cyclopropyl protons) with computed spectra from PubChem or ChemSpider databases. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 240–242 (bromine isotope pattern) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to bromine’s reactivity and cyclopropylamine’s volatility, use inert-atmosphere techniques (N/Ar) and personal protective equipment (PPE). Storage at 0–6°C in airtight containers minimizes degradation. Spill management requires neutralization with activated carbon and immediate ventilation, as outlined in hazard guidelines for brominated amines .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically resolved?

- Methodological Answer : Apply time-course studies to distinguish short-term vs. long-term effects, as demonstrated in pharmacological presenteeism research. For example, initial cytotoxicity assays may show inhibitory effects, while prolonged exposure could reveal adaptive resistance. Use mediation analysis (e.g., structural equation modeling) to identify confounding variables like metabolic stability or efflux pump activation .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER) can model binding to targets like monoamine oxidases. Validate predictions using in vitro enzyme inhibition assays. Leverage PubChem’s SMILES notation (e.g.,

C1CC1NCC2=CC=C(C=C2Br)C) for accurate force field parameterization .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Introduce substituents at the 2-methyl or cyclopropane positions to probe steric and electronic effects. For example:

- Replace bromine with chlorine or iodine to assess halogen bonding.

- Modify the cyclopropane ring with sp-hybridized carbons to study ring strain.

Parallel synthesis (e.g., 96-well plate format) enables high-throughput screening, as shown in sulfamoyl benzamide libraries .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Cross-validate using orthogonal methods:

- HPLC/GC : Detect organic impurities (e.g., unreacted bromobenzyl precursors).

- ICP-MS : Quantify inorganic residues (e.g., bromide ions).

- CHNS-O Analysis : Confirm stoichiometry (CHBrN). Discrepancies >2% warrant recrystallization or column chromatography .

Data Contradiction Analysis Framework

- Short-Term vs. Long-Term Effects : Use longitudinal study designs (e.g., 1-week vs. 1-year intervals) to capture temporal changes in activity, inspired by presenteeism research .

- Mediation Variables : Identify intermediates (e.g., metabolic byproducts, protein binding kinetics) that alter outcomes. Bootstrap sampling (5000 iterations) can quantify indirect effects statistically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.